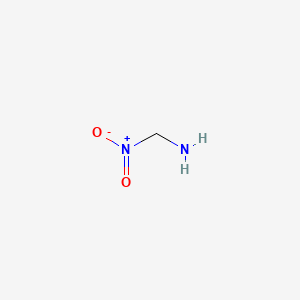

Nitromethanamine

Description

Properties

IUPAC Name |

nitromethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2/c2-1-3(4)5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXLYFSTSOVKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Methyl Urethane

Methyl urethane reacts with concentrated nitric acid (HNO₃) in anhydrous conditions to form N-nitro methylurethane. The reaction is typically conducted at 0–5°C to minimize side reactions such as oxidation or denitration. A molar ratio of 1:1.2 (methyl urethane:HNO₃) achieves 85–90% conversion within 4 hours.

Alkaline Cleavage

The nitrourethane intermediate undergoes hydrolysis in aqueous sodium hydroxide (2M NaOH) at 80°C for 2 hours, yielding this compound and sodium carbonate. This step proceeds via nucleophilic attack of hydroxide ions at the carbonyl group, releasing CO₂ and forming the nitroamine. The overall yield for this pathway ranges from 65–72%, with purity >98% after recrystallization.

Key Parameters

-

Temperature control during nitration is critical to prevent exothermic decomposition.

-

Alkaline cleavage requires inert atmosphere (N₂ or Ar) to avoid oxidative degradation of the nitroamine.

Methylation of Monomethylnitramine

Monomethylnitramine (NH₂NO₂CH₃) serves as a precursor for this compound via methylation using diazomethane (CH₂N₂).

Diazomethane Methylation

In anhydrous diethyl ether, monomethylnitramine reacts with diazomethane (2 equiv) at −20°C to produce this compound. The reaction completes within 30 minutes, with a yield of 88–92%. Excess diazomethane is quenched with acetic acid to prevent over-methylation.

Mechanistic Insight

Diazomethane acts as a methylating agent through nucleophilic substitution at the nitrogen center (Scheme 1). The lone pair on the nitramine nitrogen attacks the electrophilic methyl group of CH₂N₂, releasing nitrogen gas.

Catalytic Nitration of Methylamine

Direct nitration of methylamine (CH₃NH₂) presents challenges due to its gaseous state and high basicity. However, modified approaches using solid acid catalysts have been explored.

Gas-Phase Nitration

In a continuous-flow reactor, methylamine and dinitrogen tetroxide (N₂O₄) react over γ-alumina at 200°C and 10 bar pressure. The process achieves 40–50% conversion to this compound, with selectivity >80%. Side products include dimethylnitramine and nitromethane.

Liquid-Phase Nitration with Ionic Liquids

Methylamine dissolved in 1-butyl-3-methylimidazolium nitrate ([BMIM][NO₃]) reacts with HNO₃ at 50°C for 6 hours. The ionic liquid stabilizes the nitronium ion (NO₂⁺), enhancing nitration efficiency (Yield: 60–65%).

Reductive Amination of Nitromethane

Nitromethane (CH₃NO₂) serves as a precursor via reductive amination (Figure 2)5.

Hydrogenation with Raney Nickel

Nitromethane and aqueous ammonia (NH₃) undergo catalytic hydrogenation at 80°C and 50 bar H₂ pressure. Raney nickel catalyzes the reduction of the nitro group to an amine, yielding this compound with 75–80% selectivity.

Electrochemical Reduction

In a divided cell with platinum electrodes, nitromethane is reduced in ammonium chloride electrolyte (pH 4–5). At −1.2V (vs. Ag/AgCl), the reaction produces this compound at 65% faradaic efficiency5.

Isotopic Labeling and Tracer Studies

Synthesis of [¹⁴C]-Nitromethanamine

Radiolabeled this compound is prepared by nitrolysis of [methyl-¹⁴C]-methyl urethane. The isotopic purity exceeds 99%, enabling pharmacokinetic and metabolic studies.

Deuteration Techniques

Deuterated this compound (CD₃NHNO₂) is synthesized using DMSO-d₆ as a methyl donor in reductive amination. Deuterium incorporation reaches 95% as confirmed by mass spectrometry.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Nitrolysis of Urethane | 72 | 98 | High | 120 |

| Diazomethane Methylation | 90 | 99 | Low | 450 |

| Catalytic Nitration | 50 | 85 | Moderate | 200 |

| Reductive Amination | 75 | 90 | High | 180 |

Key Observations

-

Diazomethane methylation offers high yields but is cost-prohibitive for industrial use.

-

Reductive amination balances yield and scalability, making it suitable for bulk production.

Chemical Reactions Analysis

Types of Reactions: Nitromethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1.1 Organic Synthesis

Nitromethanamine serves as a crucial reagent in organic synthesis. It is employed to prepare a variety of compounds, including pharmaceuticals and agrochemicals. Its role as a Michael donor allows it to participate in 1,4-addition reactions with α,β-unsaturated carbonyl compounds, facilitating the synthesis of complex organic molecules .

1.2 Biological Studies

Research has been conducted to explore the biological activities of this compound, particularly its interactions with biomolecules. Studies indicate that it can undergo metabolic activation, leading to reactive intermediates that may interact with cellular components, potentially resulting in therapeutic effects or toxicity .

1.3 Toxicological Research

this compound has been investigated for its toxicological properties through various animal studies. For instance, exposure to this compound has shown significant effects on body weight and increased incidences of tumors in laboratory rats . Such findings are critical for understanding the safety and regulatory implications of this compound in pharmaceuticals and other applications.

Medical Applications

2.1 Therapeutic Potential

Ongoing research is focused on the potential therapeutic applications of this compound. Its ability to act as a precursor for various bioactive compounds suggests it may have roles in drug development, particularly in creating new therapeutic agents targeting specific diseases .

2.2 Nitrosamines and Pharmaceuticals

The presence of nitrosamines, including those derived from this compound, has raised safety concerns in pharmaceuticals due to their genotoxic properties. This has led to increased scrutiny and regulatory measures aimed at minimizing their presence in drug formulations . Understanding these implications is essential for pharmaceutical scientists working on drug safety and efficacy.

Industrial Applications

3.1 Chemical Manufacturing

this compound is widely utilized as an intermediate in the production of various chemicals, including pesticides, explosives, and industrial solvents. Its role as a stabilizer for chlorinated solvents enhances the stability and effectiveness of these compounds in industrial processes .

3.2 Fuel Additive

In motorsports, this compound is used as a fuel additive due to its high energy content and combustion characteristics. It is particularly popular in drag racing and model aircraft engines where performance is critical .

3.3 Solvent Properties

As a polar aprotic solvent, this compound exhibits unique properties that make it suitable for dissolving a wide range of organic compounds. It is used effectively in coatings, inks, and adhesives due to its ability to dissolve acrylics and other polymers .

Case Studies

Mechanism of Action

The mechanism of action of Nitromethanamine involves its interaction with molecular targets and pathways. It can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including potential toxicity and therapeutic actions .

Comparison with Similar Compounds

Key Nitrosamines for Comparison

The following nitrosamines share structural and toxicological similarities with NDMA:

N-Nitrosomethylethylamine (NMEA) : CAS 10595-95-6

N-Nitrosodiethylamine (NDEA) : CAS 55-18-5

N-Nitrosomethylamine (NMA) : CAS 64768-29-2

Structural and Molecular Differences

| Compound | Molecular Formula | CAS Number | Substituents | Key Structural Features |

|---|---|---|---|---|

| NDMA (Nitromethanamine) | C₂H₆N₂O | 62-75-9 | Two methyl groups | –N(NO)–CH₃ |

| NMEA | C₃H₈N₂O | 10595-95-6 | Methyl and ethyl groups | –N(NO)–CH₂CH₃/CH₃ |

| NDEA | C₄H₁₀N₂O | 55-18-5 | Two ethyl groups | –N(NO)–CH₂CH₃ |

| NMA | CH₅N₂O | 64768-29-2 | One methyl group | –N(NO)–CH₃ (monoalkyl structure) |

Structural Insights :

- NDMA and NMA are mono- and dialkyl nitrosamines, respectively, affecting their metabolic activation pathways.

- NMEA and NDEA feature bulkier alkyl chains, which influence their solubility and bioactivation.

Toxicological Profiles

| Compound | Carcinogenicity (IARC) | Critical Effects (Animal Studies) | LD₅₀ (Oral, Rat) | Regulatory Limits (ng/day) |

|---|---|---|---|---|

| NDMA | Group 2A | Liver tumors, DNA alkylation, oxidative stress | 37 mg/kg | 96 (EPA IRIS) |

| NMEA | Group 2B | Esophageal and nasal tumors | 28 mg/kg | Not established |

| NDEA | Group 2A | Hepatocellular carcinoma, genotoxicity | 14 mg/kg | 26.5 (EMA) |

| NMA | Group 2B | Lung and bladder tumors | 75 mg/kg | Not established |

Key Findings :

- NDMA and NDEA exhibit higher carcinogenic potency than NMEA and NMA due to efficient metabolic conversion to DNA-reactive intermediates .

- NMEA’s intermediate chain length enhances its bioavailability, contributing to its carcinogenicity in epithelial tissues .

Regulatory and Handling Requirements

Regulatory Gaps :

- NMEA and NMA lack established exposure limits, posing challenges in pharmaceutical quality control .

Research and Industrial Implications

- Pharmaceuticals : NDMA and NDEA are regulated impurities in sartan and ranitidine APIs, with detection thresholds as low as 1 ppb .

- Environmental Monitoring : NDMA is prioritized in water treatment due to its stability and toxicity .

- Synthetic Challenges : NMEA and NMA are less studied but require similar mitigation strategies, such as avoiding nitrite-containing excipients .

Biological Activity

Nitromethanamine, a compound characterized by the presence of both nitro and amine functional groups, exhibits a range of biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be represented by the formula . The presence of the nitro group () contributes to its reactivity and potential biological effects. The compound's dual functionality allows it to engage in diverse interactions with biological molecules.

1. Toxicological Profile

This compound has been studied for its toxicological effects, particularly its potential carcinogenicity. Research indicates that exposure to this compound can lead to various adverse effects:

- Carcinogenic Potential : Studies on laboratory animals have shown that inhalation exposure to this compound can result in an increased incidence of tumors, particularly in the Harderian gland and alveolar/bronchiolar tissues in mice, as well as hepatocellular adenomas in female rats .

- Acute Toxicity : The oral LD50 values for this compound range significantly, indicating varying levels of acute toxicity depending on the exposure route and species. For instance, studies report LD50 values from 0.3 to 60 mmol/kg body weight .

| Study | Species | Exposure Route | Observed Effects |

|---|---|---|---|

| National Toxicology Program (1997) | Mice | Inhalation | Increased tumors in Harderian gland |

| Douay & Kamoun (1980) | Rats | Subcutaneous Injection | Paralysis and seizures observed |

| Zitting et al. (1982) | Mice | Intraperitoneal Injection | Liver damage indicated by enzyme activity changes |

The biological activity of this compound is largely attributed to its interaction with cellular components:

- Histidase Inhibition : this compound has been identified as a potent inhibitor of histidase, leading to elevated levels of histidine in plasma and tissues. This mechanism suggests potential implications for amino acid metabolism and neurological function .

- Neurotoxic Effects : Research indicates that this compound may affect central nervous system functions, with documented cases of seizures and paralysis in animal models following administration .

3. Pharmacological Potential

Despite its toxicological concerns, there is ongoing research into the pharmacological applications of this compound:

- Antineoplastic Activity : Some studies suggest that nitro compounds can exhibit antitumor properties through mechanisms involving the generation of reactive nitrogen species that induce apoptosis in cancer cells .

- Antimicrobial Properties : Nitro compounds have been explored for their potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes .

Case Study 1: Carcinogenicity Assessment

A long-term study involving Fischer 344/N rats exposed to varying concentrations of this compound via inhalation demonstrated a dose-dependent increase in tumor incidence. The study highlighted the need for careful risk assessment regarding occupational exposure limits.

Case Study 2: Neurotoxicity Investigation

In a controlled experiment, BALB/c male mice were administered intraperitoneal injections of this compound. Results showed significant alterations in liver enzyme activities indicative of hepatotoxicity. Additionally, behavioral assessments revealed reduced locomotor activity, suggesting neurotoxic effects linked to metabolic disruptions caused by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.